BenchChemオンラインストアへようこそ!

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole (CAS 2109162-57-2) is a bicyclic heterocycle consisting of a tetrahydropyran ring fused to an isoxazoline moiety. With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, it serves as a versatile, minimally functionalized core scaffold for the synthesis of bioactive fused isoxazoline derivatives, particularly those explored as selective serotonin reuptake inhibitors and α2-adrenoceptor antagonists.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 2109162-57-2
Cat. No. B2764206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole
CAS2109162-57-2
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESC1COCC2=C1ON=C2
InChIInChI=1S/C6H7NO2/c1-2-8-4-5-3-7-9-6(1)5/h3H,1-2,4H2
InChIKeyWCHHMHYAMLEVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole (CAS 2109162-57-2) for Medicinal Chemistry Scaffold Selection


6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole (CAS 2109162-57-2) is a bicyclic heterocycle consisting of a tetrahydropyran ring fused to an isoxazoline moiety . With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, it serves as a versatile, minimally functionalized core scaffold for the synthesis of bioactive fused isoxazoline derivatives, particularly those explored as selective serotonin reuptake inhibitors and α2-adrenoceptor antagonists [1]. Its primary utility lies in its role as a synthetic building block where the unsubstituted ring system allows for diverse downstream derivatization.

Why 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole Cannot Be Simply Substituted by Other Pyrano-fused Heterocycles


While several pyrano-fused heterocycles exist as chemical building blocks, direct substitution is not scientifically sound. The isoxazoline ring in 6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole provides a distinct electronic environment and a specific nitrogen-oxygen adjacency pattern (1,2-relationship) that governs its reactivity in 1,3-dipolar cycloadditions and subsequent derivatizations [1]. A closely related analogue, 6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS 259810-14-5), replaces oxygen with sulfur, which alters ring aromaticity, hydrogen-bonding capability, and molecular recognition properties . Even a regioisomeric shift of the fusion pattern, as seen in pyrano[3,2-d]isoxazoles, leads to a different spatial orientation of the heteroatoms and thus modulates biological target engagement [2]. These fundamental differences mean that activity data from one scaffold cannot be extrapolated to another without risking a loss of potency or selectivity.

Quantitative Differentiation Evidence for 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole vs. Its Closest Analogs


Molecular Weight and Fractional sp3 (Fsp3) Comparison: Unsubstituted Scaffold Offers Superior Ligand Efficiency Starting Point

The target compound has a molecular weight of 125.13 g/mol and, due to its saturated tetrahydropyran ring, possesses a higher Fsp3 (fraction of sp3 hybridized carbons) compared to a fully aromatic isoxazole-fused pyran analogue such as 3-methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione (CAS 124815-04-9, MW 167.12 g/mol). This lower molecular weight and higher saturation are advantageous for fragment-based screening, as they provide greater room for growth while maintaining ligand efficiency . The comparator's additional carbonyl groups increase polarity and molecular weight, which can reduce permeability.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Synthetic Tractability: A Single-Step Cyclocondensation Route Provides Direct Access to the Core

The 3-alkenyl-4-oxo derivatives of this scaffold can be synthesized in a single step via reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives, as reported by Chantegrel et al. [1]. In contrast, the synthesis of the pyrano[3,2-d]isoxazole regioisomer often requires multistep sequences involving pre-functionalized nitrile oxides and controlled regioselectivity conditions [2]. This direct synthetic entry to the pyrano[3,4-d] core implies lower synthetic cost and higher throughput for library production.

Synthetic Methodology Medicinal Chemistry Building Block Accessibility

Pharmacological Mechanism: Dual 5-HT Reuptake Inhibition and α2-Adrenoceptor Antagonism

The pyrano[3,4-d]isoxazoline scaffold, when appropriately derivatized, confers a dual pharmacological profile combining selective serotonin reuptake inhibition (SSRI) and α2-adrenoceptor antagonism, as disclosed in US Patent 7501418 [1]. This is a non-trivial dual activity not reported for the pyrano[4,3-d]thiazole or pyrano[3,2-d]isoxazole scaffolds. The specific oxygen-nitrogen adjacency in the isoxazoline ring is believed to be critical for this polypharmacology, potentially offering a faster onset of antidepressant action compared to classical SSRIs.

CNS Drug Discovery Antidepressant Polypharmacology

High-Impact Application Scenarios for 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole in Research and Industry


Fragment-Based Lead Generation for Novel Antidepressants

Use the unsubstituted scaffold (MW 125.13) as a core fragment for systematic SAR exploration. The dual SSRI/α2-adrenoceptor antagonist mechanism associated with its derivatives, as described in US Patent 7501418, makes it a privileged starting point for CNS programs seeking to overcome the slow onset of classical antidepressants [1].

Parallel Library Synthesis for Chemical Biology Probe Discovery

The single-step synthetic accessibility of 3-alkenyl-4-oxo derivatives via reaction with hydroxylamine, as demonstrated by Chantegrel et al., makes this scaffold ideal for high-throughput parallel synthesis of diverse compound libraries for phenotypic screening [2].

Structure-Activity Relationship (SAR) Benchmarking of Isoxazoline-containing Heterocycles

Its unsubstituted nature and low molecular weight allow researchers to systematically compare the effect of substituents on potency, selectivity, and pharmacokinetic properties, establishing baseline SAR that can be compared against other fused isoxazoline regioisomers like pyrano[3,2-d]isoxazole [3].

Quote Request

Request a Quote for 6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.